![molecular formula C6H11N B6598271 2-methylidenepiperidine CAS No. 1462-92-6](/img/structure/B6598271.png)
2-methylidenepiperidine
Overview
Description
2-Methylidenepiperidine (2-MDP) is a synthetic organic compound used in a variety of scientific research applications. 2-MDP is a cyclic organic compound with a chemical formula of C7H11N and a molecular weight of 115.18 g/mol. It is a colorless, volatile liquid with a boiling point of 91°C and a melting point of -42°C. 2-MDP has a variety of uses in the laboratory, primarily as a reagent for the synthesis of other compounds. It is also used in the synthesis of pharmaceuticals, as an intermediate in the production of various chemicals, and in the study of the biological effects of certain compounds.
Scientific Research Applications
Hydrodenitrogenation Research
- Hydrodenitrogenation (HDN) Processes : Studies have focused on the HDN of 2-methylpiperidine, revealing insights into the mechanisms involved in the removal of nitrogen from organic compounds. The research indicates that the ring opening of 2-methylpiperidine occurs preferentially between the nitrogen atom and the methylene group, providing valuable information for refining HDN processes (Egorova, Zhao, Kukula, & Prins, 2002); (Oyama & Lee, 2005).
Chemical Interaction and Spectroscopy
- Carbamate Formation and Analysis : Investigations into the formation of carbamates in aqueous solutions of 2-methylpiperidine with CO2 have been conducted, utilizing NMR spectroscopy. This research is crucial for understanding chemical interactions in solutions and for potential carbon-capture applications (Mcgregor, Al-Abdul-Wahid, Robertson, Cox, & Tremaine, 2018).
Environmental Applications
- CO2 Absorption Studies : Research on the absorption of CO2 in aqueous solutions of 2-methylpiperidine provides insights into its potential use in greenhouse gas control and environmental management. Such studies are important for developing efficient carbon capture and storage (CCS) technologies (Coulier, Lowe, Tremaine, Coxam, & Ballerat-Busserolles, 2016).
properties
IUPAC Name |
6-methyl-2,3,4,5-tetrahydropyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-6-4-2-3-5-7-6/h2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGMTCROJYGHSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60163302 | |
Record name | Pyridine, 2,3,4,5-tetrahydro-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60163302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2,3,4,5-tetrahydropyridine | |
CAS RN |
1462-92-6 | |
Record name | Pyridine, 2,3,4,5-tetrahydro-6-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462926 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 2,3,4,5-tetrahydro-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60163302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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